Methyl 4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including fluorine atoms, a piperazine ring, and a sulfonyl group. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using a piperazine derivative.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a similar fluorinated aromatic structure.
3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue with a different heterocyclic core.
4-Fluoro-3-methylphenol: Another fluorinated aromatic compound with different functional groups.
Uniqueness
Methyl 4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core, multiple fluorine atoms, a piperazine ring, and a sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H18F2N2O4S2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-28-20(25)18-19(17-15(22)3-2-4-16(17)29-18)30(26,27)24-11-9-23(10-12-24)14-7-5-13(21)6-8-14/h2-8H,9-12H2,1H3 |
InChI Key |
SPVAKZWPYHZHAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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